molecular formula C9H8ClN3O2 B1422759 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 50476-72-7

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1422759
CAS No.: 50476-72-7
M. Wt: 225.63 g/mol
InChI Key: PJMVISKPSDWZFO-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-Chloro-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate

Structural Overview and Nomenclature

This compound (CAS: 50476-72-7) consists of a bicyclic framework formed by fusing a pyrazole ring (positions 1–3) with a pyridine ring (positions 4–6). The chlorine substituent at position 4 and the ethyl ester group at position 5 are critical for its electronic and steric properties. The IUPAC name derives from the pyrazolo[3,4-b]pyridine backbone, with numbering starting at the pyrazole nitrogen (Figure 1).

Table 1: Key Physical and Chemical Properties

Property Value Source
Molecular Formula C₉H₈ClN₃O₂
Molecular Weight 225.63 g/mol
Boiling Point Not reported
Solubility Moderate in organic solvents
Storage Conditions 2–8°C under inert atmosphere

The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine and ester groups enhance electrophilic reactivity at specific positions.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazolo[3,4-b]pyridines dates to the mid-20th century, with the Gould-Jacobs reaction emerging as a foundational method. This reaction involves cyclizing arylaminomethylenemalonates under thermal conditions to form 4-quinolone analogs. For this compound, early syntheses relied on cyclocondensation of 5-aminopyrazoles with activated carbonyl compounds like diethyl ethoxymethylenemalonate, followed by chlorination using POCl₃ or SOCl₂.

Modern advancements include catalytic methods. For instance, copper(II) acetylacetonate enables efficient [3 + 3] cycloadditions between pyrazole amines and α,β-unsaturated carbonyls, achieving yields exceeding 80%. Enantioselective syntheses using N-heterocyclic carbene catalysts have also been developed, producing chiral pyrazolo[3,4-b]pyridones with >90% enantiomeric excess. These methods highlight the evolution from classical thermal cyclization to precision catalysis.

Significance in Pharmaceutical and Material Science Research

Pharmaceutical Applications

This compound is a key intermediate in drug discovery:

  • Antimicrobial Agents : Derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values as low as 2 μg/mL.
  • Anticancer Therapeutics : Copper-catalyzed analogs demonstrate sub-micromolar GI₅₀

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMVISKPSDWZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709672
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50476-72-7
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Development

Overview:
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a critical intermediate in the synthesis of novel pharmaceuticals. It has shown promise in developing anti-inflammatory and analgesic agents.

Case Studies:

  • Anti-inflammatory Agents: Research indicates that derivatives of pyrazolo compounds exhibit significant anti-inflammatory activity. This compound has been explored for its potential to inhibit specific inflammatory pathways, contributing to pain relief and inflammation reduction .
  • Analgesic Properties: Studies have demonstrated that modifications of this compound can lead to the development of effective analgesics, providing insights into pain management therapies .

Agricultural Chemistry

Overview:
This compound is utilized in formulating agrochemicals aimed at enhancing crop protection. Its role in developing safer and more effective pesticides is particularly noteworthy.

Applications:

  • Pesticide Development: this compound has been integrated into formulations designed to target specific pests while minimizing environmental impact .
  • Crop Protection Agents: Research has indicated that compounds similar to this compound can improve the efficacy of crop protection strategies against various agricultural pests .

Material Science

Overview:
The compound is being investigated for its properties in creating advanced materials, including polymers and coatings that require specific chemical resistance and durability.

Research Insights:

  • Polymer Synthesis: this compound is explored for its potential in synthesizing polymers with enhanced mechanical properties .
  • Coating Applications: Its chemical properties make it suitable for developing coatings that require high durability and resistance to environmental factors .

Biochemical Research

Overview:
Researchers utilize this compound to study enzyme interactions and biological pathways, providing insights into disease mechanisms and potential therapeutic targets.

Key Findings:

  • Enzyme Interaction Studies: this compound has been used as a tool in biochemical assays to explore its interaction with various enzymes involved in metabolic pathways .
  • Disease Mechanisms: Investigations into its effects on cellular pathways have revealed potential implications for understanding diseases such as cancer and neurodegenerative disorders .

Analytical Chemistry

Overview:
In analytical chemistry, this compound serves as a standard reference material.

Applications:

  • Quality Control Processes: The compound is employed to ensure accuracy and reliability in testing methods across various analytical techniques .
  • Method Development: It aids researchers in developing new analytical methods by providing a consistent reference point for calibration .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-inflammatory and analgesic agentsPain relief and inflammation reduction
Agricultural ChemistryPesticide formulationEnhanced crop protection
Material SciencePolymer synthesis and coating applicationsImproved durability and chemical resistance
Biochemical ResearchEnzyme interaction studiesInsights into disease mechanisms
Analytical ChemistryStandard reference materialAccuracy in testing and quality control

Mechanism of Action

The mechanism by which Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The biological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituents at positions 1, 3, 4, and 5. Below is a systematic comparison:

Substituents at Position 1

  • Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Parent compound) : The 1-position is unsubstituted (H), enabling flexibility for further functionalization. Used as a precursor for antimalarial and antiviral agents .
  • Synthesized in 67.5% yield via POCl₃-mediated chlorination .
  • Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 37801-57-3) : A methyl group at position 1 increases steric bulk, reducing reactivity in nucleophilic substitutions. Exhibits moderate solubility in organic solvents .
  • Density: 1.33 g/cm³ .

Substituents at Position 4

  • Chlorine (Parent compound): The electron-withdrawing Cl group facilitates nucleophilic displacement reactions, enabling diversification into amino or alkoxy derivatives .
  • Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Substitution with phenylamino at position 4 improves antiviral activity against HSV-1 (IC₅₀: 3.6–9.3 μM) due to enhanced hydrogen bonding with viral proteases .
  • Ethyl 4-(methylthio)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate : The methylthio group increases electron density, improving binding to kinase targets (e.g., CHK1 inhibitors) .

Substituents at Position 5

  • Ethyl ester (Parent compound): The CO₂Et group is crucial for antimalarial activity, as analogs with cyano (CN) substituents at position 5 show reduced potency (IC₅₀: >15 μM vs. 3.6 μM for CO₂Et derivatives) .
  • Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Saturation of the pyridine ring (tetrahydro form) improves solubility but reduces planar rigidity, affecting target binding .

Biological Activity

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 50476-72-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antiviral, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • Purity : ≥ 97%
  • IUPAC Name : this compound

Antiviral Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit antiviral properties. This compound has been evaluated for its efficacy against various viruses:

  • Herpes Simplex Virus (HSV) : In vitro studies demonstrated that compounds within the pyrazolo[3,4-b]pyridine class, including derivatives similar to this compound, showed significant anti-HSV activity. Specifically, the introduction of an ester group at the C-5 position enhanced antiviral activity against HSV-1 in Vero cells .
CompoundVirus TargetActivityReference
This compoundHSV-1High activity
Compound ATobacco Mosaic VirusCurative activity of 56.8%

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that pyrazolopyridine derivatives can inhibit key inflammatory pathways:

  • COX Inhibition : Certain derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation. The anti-inflammatory effects were measured using IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
CompoundTarget EnzymeIC50 (μg/mL)Reference
Compound BCOX-254.65
Ethyl derivativeCOX inhibitionSignificant reduction in edema

Anticancer Properties

This compound and its analogs have been investigated for their potential anticancer properties:

  • Mechanism of Action : Pyrazolopyridine derivatives have been shown to inhibit various kinases and enzymes involved in cancer progression, including cyclin-dependent kinases and protein kinases . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • In Vitro Evaluation of Antiviral Activity : A study assessed the antiviral efficacy of this compound against HSV and other viruses using a primary screening method based on end-point titration. The compound exhibited a therapeutic index that suggests potential for further development as an antiviral agent .
  • Anti-inflammatory Studies : In a controlled experiment assessing the anti-inflammatory effects of various pyrazolopyridine derivatives, this compound was found to significantly reduce inflammation markers in animal models, indicating its potential utility in treating inflammatory diseases .

Preparation Methods

Starting Material and Cyclization

  • Starting Material: 3-hydrazinopyridine dihydrochloride is reacted with dialkyl maleate (e.g., diethyl maleate) to form an intermediate pyrazolidine derivative, ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.

  • Reaction Conditions: The cyclization is typically performed under mild heating in an appropriate solvent.

Chlorination

  • Objective: Introduction of the chloro substituent at the 4-position of the pyrazole ring.

  • Reagents: Phosphoryl chloride (POCl3) is the preferred chlorinating agent, used in slight to large excess (1.1 to 10 equivalents).

  • Solvent: Acetonitrile is preferred due to its inertness and compatibility.

  • Conditions: The reaction mixture of the pyrazolidine intermediate and POCl3 in acetonitrile is heated to approximately 60°C for about 2 hours.

  • Outcome: Formation of ethyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Oxidation

  • Objective: Oxidize the dihydro-pyrazole to the aromatic pyrazole ring.

  • Reagents: Manganese(IV) oxide is commonly used as the oxidant; alternatives include sodium persulfate with sulfuric acid.

  • Solvent: Acetonitrile remains the solvent of choice.

  • Conditions: Heating at about 60°C until completion.

  • Outcome: Formation of ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate.

Hydrolysis and Purification

  • Objective: Conversion of the ester group to the corresponding carboxylic acid hydrochloride salt, if desired.

  • Reagents: Aqueous hydrochloric acid in excess.

  • Conditions: Heating between 25°C and 100°C, often around 90°C, for completion.

  • Workup: Cooling, dilution with organic solvent, concentration, and purification by filtration or recrystallization.

Q & A

What are the key synthetic strategies for preparing ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives?

The compound is synthesized via cyclization and functionalization of pyrazole intermediates. A common method involves refluxing precursors like ethyl 4-hydroxy derivatives in POCl₃ to introduce the chloro group, followed by purification via flash column chromatography (yield: ~67.5%) . Advanced routes include using sulfonated carbon catalysts (AC-SO₃H) for cascade reactions, enabling gram-scale synthesis of tetrahydro-pyrazolo[3,4-b]pyridine carboxylates under mild conditions (80% yield) . For derivatives, nucleophilic substitution with substituted anilines or aryl amines is employed, as seen in anti-HSV-1 agent synthesis .

How can researchers optimize reaction conditions to improve yields in pyrazolo[3,4-b]pyridine synthesis?

Critical factors include:

  • Catalyst selection : AC-SO₃H enhances reaction efficiency in ethanol at room temperature, avoiding harsh conditions .
  • Solvent choice : Polar aprotic solvents like toluene or dioxane are optimal for cyclization and hydrolysis steps .
  • Temperature control : Refluxing in POCl₃ at 120°C ensures complete chlorination , while milder temperatures (25–80°C) prevent decomposition in multi-component reactions .
  • Purification : Flash chromatography or recrystallization from ethanol improves purity .

What spectroscopic and analytical techniques are essential for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., m/z 280.0 [M+H]⁺) and purity .
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl, phenyl groups) and confirms cyclopropane or tetrahydro ring formation .
  • IR spectroscopy : Detects functional groups like ester carbonyls (~1717 cm⁻¹) and amine N–H stretches (~3457 cm⁻¹) .
  • XRD/TGA : Validates crystallinity and thermal stability, particularly for catalyst-supported syntheses .

How do structural modifications of this scaffold influence biological activity?

  • Anti-viral activity : Substitution at the 4-position with aryl/heteroaryl amines (e.g., pyridinyl) enhances anti-HSV-1 activity by improving target binding . Derivatives like ARA-04/05 show dose-dependent inhibition in plaque reduction assays .
  • Antimalarial activity : Introducing sulfonamido-butylamino groups (e.g., compound L87) achieves IC₅₀ values of 3.46–9.30 mM against Plasmodium falciparum .
  • Tuberculosis targets : Methylthio and fluorophenyl substituents increase lipophilicity, improving penetration into Mycobacterium tuberculosis .

What computational methods support the design of pyrazolo[3,4-b]pyridine-based therapeutics?

  • Molecular docking : Used to predict binding affinities to targets like SARS-CoV-2 3CL protease or HSV-1 thymidine kinase. For example, L87 shows stronger ACE2 binding than hydroxychloroquine in silico .
  • DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .
  • ADMET prediction : Assesses pharmacokinetic profiles, such as logP and solubility, to prioritize derivatives for synthesis .

How can researchers resolve contradictions in reported biological activities of derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., Vero vs. HeLa) to confirm specificity .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may cause variability in IC₅₀ values .
  • Target engagement studies : Employ techniques like SPR or thermal shift assays to verify direct interactions with purported targets (e.g., HSV-1 DNA polymerase) .

What novel applications of this scaffold are emerging in materials science?

Derivatives with fused naphthyridine or benzolo systems exhibit blue-light emission and high thermostability, making them candidates for organic LEDs (OLEDs) . Functionalization with electron-withdrawing groups (e.g., nitro, cyano) tunes optoelectronic properties for use in thin-film transistors .

What are the limitations of current synthetic methodologies for this compound?

  • Low regioselectivity : Competing cyclization pathways in Friedländer condensations yield mixed products, requiring tedious separations .
  • Sensitivity to moisture : POCl₃-mediated reactions demand anhydrous conditions to avoid hydrolysis side reactions .
  • Scalability : Gram-scale syntheses rely on expensive catalysts (e.g., AC-SO₃H), necessitating cost-benefit analysis .

How can the scaffold’s reactivity be exploited for further functionalization?

  • Nucleophilic aromatic substitution : The 4-chloro group reacts with amines/thiols to introduce diversity .
  • Ester hydrolysis : LiOH in dioxane/water converts esters to carboxylic acids for metal coordination or prodrug design .
  • Cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl coupling at the pyridine ring .

What are the key challenges in translating this scaffold into clinical candidates?

  • Toxicity : Methylthio and cyclopropane groups may exhibit off-target effects, requiring extensive SAR studies .
  • Synthetic complexity : Multi-step routes (e.g., 5–6 steps for anti-HSV-1 derivatives) hinder large-scale production .
  • Bioavailability : Poor aqueous solubility of ester derivatives necessitates prodrug strategies or nanoformulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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